2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one
CAS No.:
Cat. No.: VC18342898
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.
![2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one -](/images/structure/VC18342898.png)
Specification
Molecular Formula | C14H12O3 |
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Molecular Weight | 228.24 g/mol |
IUPAC Name | 2,2-dimethylbenzo[g][1,3]benzodioxin-4-one |
Standard InChI | InChI=1S/C14H12O3/c1-14(2)16-12-8-10-6-4-3-5-9(10)7-11(12)13(15)17-14/h3-8H,1-2H3 |
Standard InChI Key | XAXHCOSUUPSWQL-UHFFFAOYSA-N |
Canonical SMILES | CC1(OC2=CC3=CC=CC=C3C=C2C(=O)O1)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 2,2-dimethyl-4H-naphtho[2,3-d] dioxin-4-one consists of a naphthalene ring fused to a 1,3-dioxin-4-one moiety. The methyl groups at the 2-position introduce steric and electronic effects that influence reactivity. The dioxinone ring is a cyclic ketene acetal, which undergoes ring-opening reactions under specific conditions, releasing ketene intermediates .
Spectroscopic Characterization
Key spectroscopic data for analogous compounds, such as 2,2-dimethyl-4H-benzo[d][1, dioxin-4-one, provide insights into the expected properties of the naphtho derivative:
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¹H NMR: Methyl groups resonate as singlets near δ 1.70 ppm, while aromatic protons appear between δ 6.93–8.10 ppm .
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¹³C NMR: The carbonyl carbon of the dioxinone ring is observed near δ 161 ppm, with methyl carbons at ~25 ppm .
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HRMS: Molecular ion peaks align with calculated masses (e.g., [M+H]+ for C₁₂H₁₅O₃: 207.1016) .
Synthetic Methodologies
Condensation Reactions
The synthesis of dioxinones typically involves acid-catalyzed condensation between diols or hydroxy acids and ketones. For example:
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Method A: Reaction of salicylic acid derivatives with acetone in the presence of Lewis acids (e.g., SnCl₄) yields 2,2-dimethyl-dioxinones . Adapting this to naphtholic acid derivatives would produce the target compound.
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Optimized Conditions: AgOTf or AgNTf₂ in CH₂Cl₂ at room temperature facilitates dehydrative rearrangement (DHR) to form chromones or γ-pyrones .
Table 1: Reaction Optimization for Dioxinone Synthesis
Parameter | Optimal Condition | Yield (%) |
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Lewis Acid | SnCl₄ (0.5 equiv) | 66 |
Solvent | CH₂Cl₂ | 72 |
Temperature | Room temperature | 68 |
Functionalization Strategies
Reactivity and Applications
Photochemical Behavior
Under UV irradiation, the dioxinone ring undergoes cleavage to generate ketenes, which react with nucleophiles (e.g., alcohols, amines) to form esters or amides . This property is exploited in polymer science:
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Polymer Synthesis: Irradiation of bis-dioxinones produces bisketenes, which cross-link hydroxyl-containing monomers (e.g., HEMA) to form polyester networks .
Thermal Stability
Thermogravimetric analysis (TGA) of related compounds shows decomposition onset temperatures >200°C, indicating suitability for high-temperature applications .
Industrial and Academic Relevance
Pharmaceutical Intermediates
Dioxinones serve as precursors to chromones and flavones, which exhibit antitumor and antioxidant activities. For example, chromanone A, synthesized via DHR reactions, is a bioactive natural product .
Advanced Materials
The photoresponsive nature of 2,2-dimethyl-4H-naphtho[2,3-d] dioxin-4-one enables its use in:
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Photoinitiators: Benzophenone byproducts from photolysis act as Type II photoinitiators .
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Self-Healing Polymers: Ketene intermediates facilitate dynamic bond reformation.
Challenges and Future Directions
Scalability Issues
Current methods produce oligomers (3–8 units) due to photon-limited ketene release . Catalytic strategies (e.g., metal-organic frameworks) may enhance chain elongation.
Environmental Impact
Green chemistry approaches, such as solvent-free reactions or biocatalysis, are under exploration to reduce waste from halogenated solvents .
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